![molecular formula C13H11F2N B13089661 (3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B13089661.png)
(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms at the 3’ and 5’ positions of the biphenyl structure and an amine group attached to the 2-position. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (80-100°C) to achieve high yields .
Industrial Production Methods: In an industrial setting, the production of (3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of automated systems for reagent addition and product isolation further enhances the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
- (3’,5’-Difluoro-[1,1’-biphenyl]-3-YL)methanamine
- (3’,5’-Difluoro-[1,1’-biphenyl]-4-YL)methanamine
- (3’,5’-Difluoro-[1,1’-biphenyl]-5-YL)methanamine
Comparison: (3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine is unique due to the specific positioning of the amine group at the 2-position, which influences its reactivity and interaction with molecular targets. The presence of fluorine atoms at the 3’ and 5’ positions also imparts distinct electronic and steric properties, differentiating it from other biphenyl derivatives.
Eigenschaften
Molekularformel |
C13H11F2N |
|---|---|
Molekulargewicht |
219.23 g/mol |
IUPAC-Name |
[2-(3,5-difluorophenyl)phenyl]methanamine |
InChI |
InChI=1S/C13H11F2N/c14-11-5-10(6-12(15)7-11)13-4-2-1-3-9(13)8-16/h1-7H,8,16H2 |
InChI-Schlüssel |
SANJGVJAEPUFEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN)C2=CC(=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


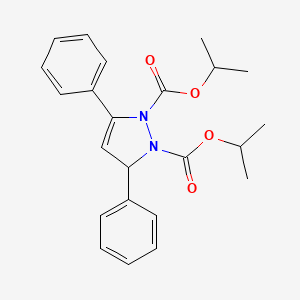

![Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13089605.png)
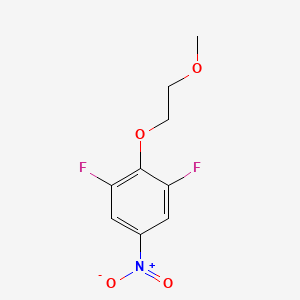
![N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide](/img/structure/B13089622.png)
![4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid](/img/structure/B13089624.png)
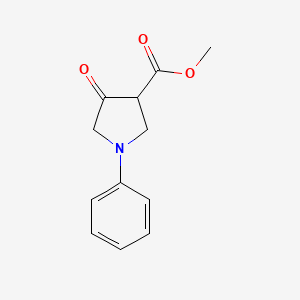
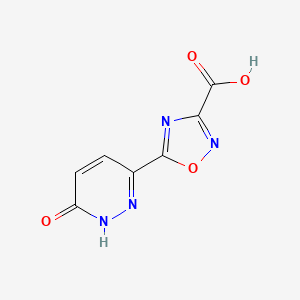


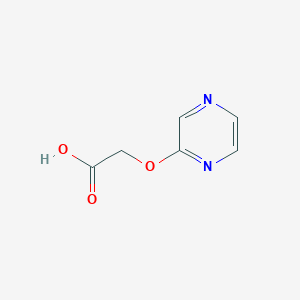
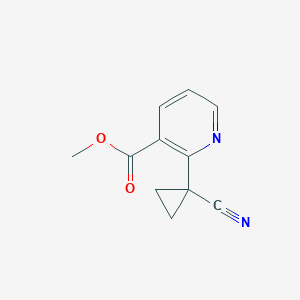
![[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol](/img/structure/B13089655.png)
![tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate](/img/structure/B13089666.png)
